Cas no 2090171-41-6 (1-benzyl-1H-1,2,3-triazole-5-sulfonyl fluoride)

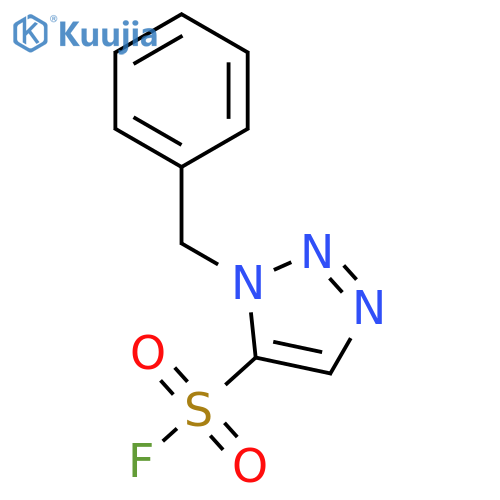

2090171-41-6 structure

商品名:1-benzyl-1H-1,2,3-triazole-5-sulfonyl fluoride

CAS番号:2090171-41-6

MF:C9H8FN3O2S

メガワット:241.242123603821

CID:5239050

1-benzyl-1H-1,2,3-triazole-5-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 1H-1,2,3-Triazole-5-sulfonyl fluoride, 1-(phenylmethyl)-

- 1-benzyl-1H-1,2,3-triazole-5-sulfonyl fluoride

-

- インチ: 1S/C9H8FN3O2S/c10-16(14,15)9-6-11-12-13(9)7-8-4-2-1-3-5-8/h1-6H,7H2

- InChIKey: KGICPXVJKSPVQH-UHFFFAOYSA-N

- ほほえんだ: N1(CC2=CC=CC=C2)C(S(F)(=O)=O)=CN=N1

1-benzyl-1H-1,2,3-triazole-5-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-311630-10.0g |

1-benzyl-1H-1,2,3-triazole-5-sulfonyl fluoride |

2090171-41-6 | 10.0g |

$5913.0 | 2023-02-26 | ||

| Enamine | EN300-311630-2.5g |

1-benzyl-1H-1,2,3-triazole-5-sulfonyl fluoride |

2090171-41-6 | 2.5g |

$3711.0 | 2023-09-05 | ||

| Enamine | EN300-311630-5.0g |

1-benzyl-1H-1,2,3-triazole-5-sulfonyl fluoride |

2090171-41-6 | 5.0g |

$4703.0 | 2023-02-26 | ||

| Enamine | EN300-311630-1.0g |

1-benzyl-1H-1,2,3-triazole-5-sulfonyl fluoride |

2090171-41-6 | 1.0g |

$1791.0 | 2023-02-26 | ||

| Enamine | EN300-311630-1g |

1-benzyl-1H-1,2,3-triazole-5-sulfonyl fluoride |

2090171-41-6 | 1g |

$1791.0 | 2023-09-05 | ||

| Enamine | EN300-311630-10g |

1-benzyl-1H-1,2,3-triazole-5-sulfonyl fluoride |

2090171-41-6 | 10g |

$5913.0 | 2023-09-05 | ||

| Enamine | EN300-311630-5g |

1-benzyl-1H-1,2,3-triazole-5-sulfonyl fluoride |

2090171-41-6 | 5g |

$4703.0 | 2023-09-05 |

1-benzyl-1H-1,2,3-triazole-5-sulfonyl fluoride 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

2090171-41-6 (1-benzyl-1H-1,2,3-triazole-5-sulfonyl fluoride) 関連製品

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量